N-Acetyl-3,5-difluoro-L-phenylalanine
Overview
Description
N-Acetyl-3,5-difluoro-L-phenylalanine is a synthetic compound belonging to the class of aromatic amino acids. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring and an acetyl group attached to the amino group of L-phenylalanine. This compound has a molecular formula of C11H11F2NO3 and a molecular weight of 243.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3,5-difluoro-L-phenylalanine typically involves the acetylation of 3,5-difluoro-L-phenylalanine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3,5-difluoro-L-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
N-Acetyl-3,5-difluoro-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-quality peptides and as a pharmaceutical intermediate
Mechanism of Action
The mechanism of action of N-Acetyl-3,5-difluoro-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,5-Difluoro-L-phenylalanine: Lacks the acetyl group, affecting its reactivity and applications.
N-Boc-3,5-difluoro-L-phenylalanine: Contains a Boc (tert-butoxycarbonyl) protecting group instead of an acetyl group.
Uniqueness
N-Acetyl-3,5-difluoro-L-phenylalanine is unique due to the presence of both the acetyl group and the fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(3,5-difluorophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)4-7-2-8(12)5-9(13)3-7/h2-3,5,10H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHNNVGLZYPIO-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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